

The Structural Elucidation and Biological Significance of Hydrocinchonine: A Technical Guide

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Compound of Interest		
Compound Name:	Hydrocinchonine	
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Abstract

Hydrocinchonine, a Cinchona alkaloid, is a compound of significant interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of the structure of **hydrocinchonine**, detailing its chemical identifiers, stereochemistry, and the experimental methodologies employed for its structural determination. Furthermore, this guide explores the biological activity of **hydrocinchonine** as a modulator of multidrug resistance, outlining its interaction with P-glycoprotein and the associated signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

Hydrocinchonine is a diastereomer of hydrocinchonidine and a derivative of cinchonine. Its core structure consists of a quinoline moiety linked to a quinuclidine ring system.

Chemical Identifiers

A summary of the key chemical identifiers for **hydrocinchonine** is provided in Table 1.



Identifier	Value
IUPAC Name	(S)INVALID-LINKmethanol[1]
SMILES	CC[C@H]1CN2CC[C@H]1C[C@@H]2 INVALID-LINKO[1]
Molecular Formula	C19H24N2O[1]
Molecular Weight	296.41 g/mol
CAS Number	485-65-4

Stereochemistry

Hydrocinchonine possesses a complex stereochemical architecture with multiple chiral centers. The absolute configuration is crucial for its biological activity and its application as a chiral catalyst in asymmetric synthesis.

Experimental Determination of Structure

The three-dimensional structure of **hydrocinchonine** has been elucidated through various analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

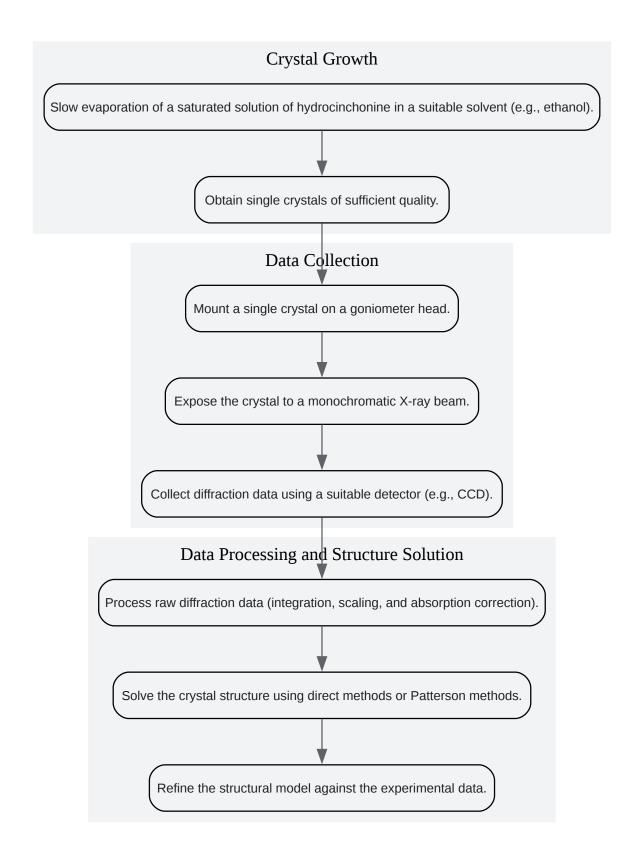
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of the molecule.

Table 2: Crystallographic Data for Hydrocinchonine

Parameter	Value
CCDC Number	887481[1]
Crystal System	Orthorhombic
Space Group	P212121



A typical experimental workflow for the determination of the crystal structure of **hydrocinchonine** is outlined below.





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Figure 1: Workflow for X-ray Crystal Structure Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

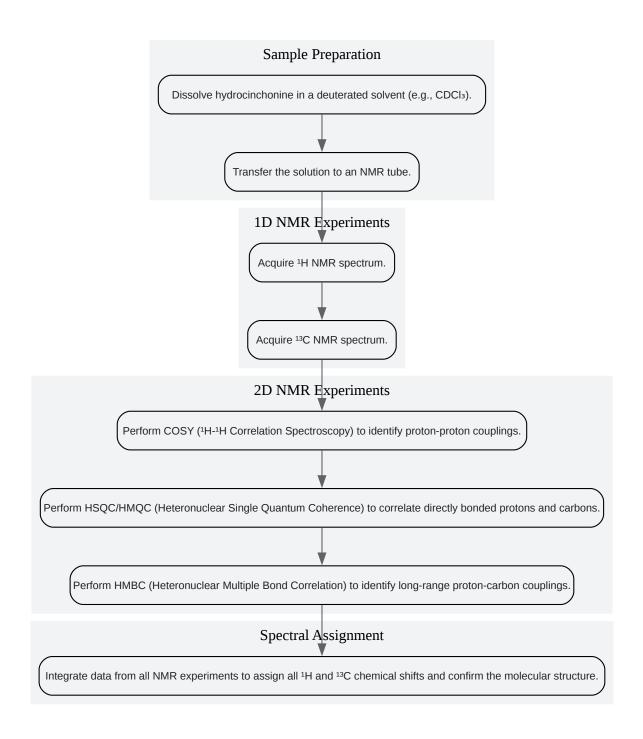
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule, confirming the connectivity and stereochemistry.

Table 3: Representative NMR Spectroscopic Data

Nucleus	Typical Chemical Shift Range (ppm)	
¹H NMR	0.8 - 8.5	
¹³ C NMR	10 - 160	

The structural elucidation of **hydrocinchonine** by NMR involves a suite of experiments to assign the proton (¹H) and carbon (¹³C) signals.





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Figure 2: Workflow for NMR-based Structure Elucidation.



Biological Activity: Inhibition of P-glycoprotein

Hydrocinchonine has been identified as an inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily. P-gp is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.

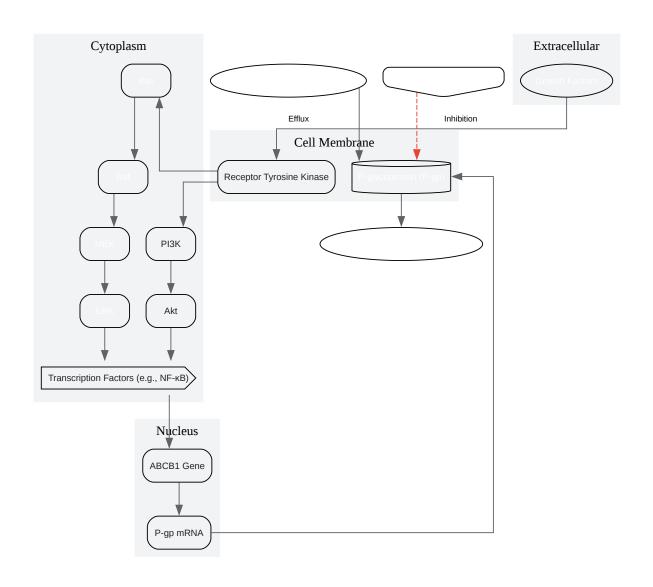
Mechanism of Action

The overexpression of P-gp is regulated by several intracellular signaling pathways, including the PI3K/Akt and Ras/MAPK pathways.[2][3] These pathways can be activated by various growth factors and cellular stressors, leading to the transcription of the ABCB1 gene, which encodes for P-gp.[4] **Hydrocinchonine** can counteract this by directly inhibiting the function of the P-gp pump, thereby increasing the intracellular concentration of chemotherapeutic drugs. The precise mechanism of inhibition (competitive, non-competitive, or allosteric) is an area of ongoing research.[5][6][7]

Signaling Pathway for P-glycoprotein Regulation

The following diagram illustrates the signaling cascade leading to P-gp expression and the point of intervention for **hydrocinchonine**.





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Figure 3: Signaling Pathway of P-glycoprotein Regulation and Inhibition by Hydrocinchonine.



Conclusion

Hydrocinchonine is a well-characterized Cinchona alkaloid with a defined three-dimensional structure, confirmed by X-ray crystallography and NMR spectroscopy. Its biological significance lies in its ability to inhibit P-glycoprotein, a key mediator of multidrug resistance in cancer. Understanding the interplay between **hydrocinchonine**, P-gp, and the signaling pathways that regulate P-gp expression is crucial for the development of novel therapeutic strategies to overcome drug resistance in oncology. Further research into the precise molecular interactions and the optimization of its inhibitory activity will be pivotal for its potential clinical applications.

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